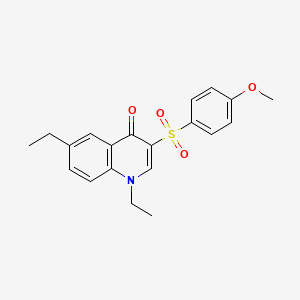

1,6-diethyl-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one

Description

Properties

IUPAC Name |

1,6-diethyl-3-(4-methoxyphenyl)sulfonylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c1-4-14-6-11-18-17(12-14)20(22)19(13-21(18)5-2)26(23,24)16-9-7-15(25-3)8-10-16/h6-13H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCNDLHBAQYNNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-diethyl-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one can be achieved through various synthetic routes. One common method involves the condensation of 4-methoxybenzenesulfonyl chloride with a suitable quinoline precursor under basic conditions. The reaction typically requires a solvent such as dichloromethane or toluene and a base like triethylamine or pyridine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

For industrial-scale production, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Purification steps such as recrystallization or chromatography may be employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,6-diethyl-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: The methoxy and sulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

1,6-diethyl-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one may have various applications in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biological assays.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,6-diethyl-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares key structural features and biological activities of 1,6-diethyl-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one with related compounds:

Key Comparisons

Substituent Effects on Activity :

- The 1,6-diethyl groups in the target compound contrast with aromatic substituents (e.g., 4k’s chlorophenyl/methoxyphenyl or KN-93’s chlorocinnamyl). Alkyl chains may reduce steric hindrance and increase lipophilicity, favoring membrane penetration over aromatic interactions .

- The 3-(4-methoxybenzenesulfonyl) group shares structural similarity with KN-93’s sulfonyl moiety. However, KN-93’s additional hydroxyethyl group is critical for CaMKII inhibition, as its removal (as in KN-92) abolishes activity . This highlights the importance of combined sulfonyl and polar substituents for target engagement.

- Sulfonyl vs. Acyl Derivatives: The target compound’s sulfonyl group differs from acyl-substituted analogues (e.g., compound 82’s naphthalenecarbonyl group).

Synthetic Accessibility :

Pharmacological Implications

- Kinase Inhibition Potential: The structural resemblance to KN-93 suggests the target compound may inhibit kinases or calcium-dependent enzymes. However, the absence of KN-93’s hydroxyethyl group likely alters its binding affinity and selectivity .

- Antibacterial Activity: Compared to 1,4-dihydroquinolin-4-one derivatives with acyl groups (e.g., compound 82), the sulfonyl group may reduce antibacterial efficacy, as acyl moieties often enhance interactions with bacterial targets .

Research Findings and Data Tables

Physicochemical Properties

| Property | Target Compound | KN-93 | Compound 82 |

|---|---|---|---|

| Molecular Weight | ~413 g/mol (estimated) | 529.99 g/mol | 384.48 g/mol |

| LogP (Predicted) | 3.8 | 4.5 | 4.2 |

| Solubility | Low (lipophilic alkyl chains) | Moderate (polar hydroxyethyl) | Low (naphthalene group) |

Biological Activity

1,6-Diethyl-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and findings from recent research.

- Molecular Formula : C18H21N2O4S

- Molecular Weight : 373.44 g/mol

- CAS Number : 54197-64-7

The compound exhibits various mechanisms of action, primarily through the inhibition of specific enzymes and modulation of cellular pathways. Its structure allows it to interact with biological targets effectively, contributing to its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that this compound displays potent anticancer properties. The compound has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) with IC50 values indicating significant cytotoxicity.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 | 1.1 | Thymidylate synthase inhibition |

| HCT-116 | 2.6 | Apoptosis induction |

| HepG2 | 1.4 | Cell cycle arrest |

This anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression by targeting key enzymes involved in nucleotide synthesis.

Antimicrobial Activity

In addition to its anticancer effects, the compound has demonstrated antimicrobial properties against various bacterial strains. Inhibition zones were measured for both gram-positive and gram-negative bacteria.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 14 |

| Staphylococcus aureus | 15 |

These results indicate that the compound possesses broad-spectrum antimicrobial potential, making it a candidate for further development in treating infections.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

- Synthesis and Characterization : A study published in Chemistry Methods detailed the synthesis process involving various reagents and conditions that yield high purity of the target compound .

- Biological Evaluation : A comprehensive evaluation highlighted its efficacy as an anticancer agent through molecular docking studies that elucidated binding affinities with target proteins involved in cancer progression .

- Structure-Activity Relationship (SAR) : Research has indicated that modifications to the sulfonyl group enhance biological activity. For instance, ortho-substituted derivatives showed superior activity compared to meta or para substitutions .

Q & A

Q. What are the established synthetic routes for 1,6-diethyl-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one, and how can reaction yields be optimized?

Synthesis of this compound typically involves cyclization of β-keto amides or chalcone precursors under acid/base catalysis. For example, microwave-assisted methods using indium(III) chloride as a catalyst (20 mol%) can achieve yields up to 63% in 5 minutes, as demonstrated in analogous dihydroquinolin-4-one syntheses . Optimization strategies include:

- Catalyst screening : Transition metals (e.g., PdCl₂(PPh₃)₂) and Lewis acids (e.g., InCl₃) improve regioselectivity .

- Solvent systems : Binary mixtures (ethanol + DMF) enhance solubility of aromatic intermediates .

- Temperature control : Microwave irradiation reduces reaction times compared to conventional heating .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

X-ray crystallography using SHELXL (part of the SHELX suite) is the gold standard for structural refinement. Key steps include:

- Data collection at high resolution (≤1.0 Å) to resolve sulfonyl and ethyl groups.

- Hydrogen bonding analysis (e.g., N–H⋯N interactions) and π-π stacking validation (centroid distances ~3.9 Å) .

- Software : SHELXPRO for macromolecular interfaces and Coot for model validation .

Advanced Research Questions

Q. What computational methods are suitable for predicting the pharmacological activity of this compound?

- QSAR Studies : Use descriptors like logP, polar surface area, and electron-withdrawing effects of the 4-methoxybenzenesulfonyl group to correlate structure with activity (e.g., CaMKII inhibition) .

- Molecular Docking : Target enzymes such as CaMKII (PDB ID: 3SOA) or phosphatases (e.g., SerB653) using AutoDock Vina. Focus on sulfonyl interactions with catalytic lysine residues .

- MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories (GROMACS/AMBER) .

Q. How can contradictory biochemical data (e.g., variable IC₅₀ values) be resolved in pharmacological studies?

- Assay Validation : Confirm target specificity using KN-93 (a structurally related CaMKII inhibitor) as a positive control .

- Data Normalization : Account for solvent effects (e.g., DMSO concentration ≤0.1%) and cellular uptake variability .

- Structural Analog Comparison : Compare substituent effects (e.g., 4-chloro vs. 4-methoxy groups) on activity .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

- Prodrug Design : Introduce ester groups (e.g., methyl benzoate) to enhance membrane permeability .

- ADME Prediction : Use SwissADME to evaluate parameters like GI absorption (likely low due to sulfonyl hydrophilicity) and CYP450 metabolism .

- Formulation : Nanoencapsulation (liposomes) or co-administration with P-glycoprotein inhibitors .

Methodological Considerations

Q. How to analyze intermolecular interactions in crystalline forms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.